molecular formula C21H29N3OS B5333333 N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide

Cat. No.: B5333333
M. Wt: 371.5 g/mol
InChI Key: NXGNXHHQLBCYFJ-MSOLQXFVSA-N
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Description

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylamino group, a cyclobutyl ring, and an indole moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of stereoselective [2+2+2] cycloaddition reactions, which are highly efficient for constructing complex polycyclic compounds . The reaction conditions often require the presence of transition metal catalysts such as cobalt, nickel, or rhodium, along with chiral ligands to ensure enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide stands out due to its unique combination of a cyclobutyl ring, cyclopentylamino group, and indole moiety. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS/c1-2-24-13-20(16-9-5-6-10-19(16)24)26-14-21(25)23-18-12-11-17(18)22-15-7-3-4-8-15/h5-6,9-10,13,15,17-18,22H,2-4,7-8,11-12,14H2,1H3,(H,23,25)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGNXHHQLBCYFJ-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCC3NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N[C@H]3CC[C@H]3NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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